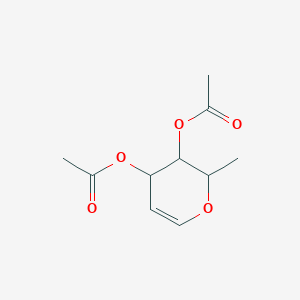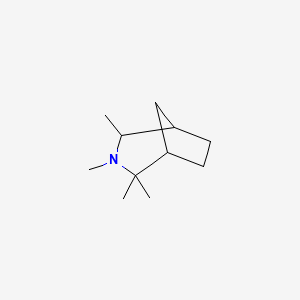
4'-羟基双氯芬酸
描述
4’-Hydroxydiclofenac, also known as [2-(2,6-Dichloro-4-hydroxy-phenylamino)phenyl]acetic acid, is a metabolite of diclofenac . Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) used in human and veterinary medicine . The molecular weight of 4’-Hydroxydiclofenac is 312.15 .
Synthesis Analysis
The synthesis of 4’-Hydroxydiclofenac has been achieved by whole-cell biotransformation of diclofenac using a CPR-CYP2C9 coexpressing fission yeast strain . An electroanalytical system for determining the activity of CYP2C9 has been developed based on the electrochemical properties of 4’-Hydroxydiclofenac .Molecular Structure Analysis
The crystal structure of CYP105D7 in complex with diclofenac, which catalyzes the 4’-hydroxylation of diclofenac, has been determined . The distal pocket of CYP105D7 contains two diclofenac molecules, illustrating drug recognition with a double-ligand-binding mode .Chemical Reactions Analysis
4’-Hydroxydiclofenac is the main product of cytochrome P450 2C9 (CYP2C9)-dependent metabolism of diclofenac . The electrochemical properties of 4’-Hydroxydiclofenac have been investigated, and it has been found that it undergoes oxidation and reduction .Physical And Chemical Properties Analysis
The electrochemical properties of 4’-Hydroxydiclofenac have been investigated . It has been found that 4’-Hydroxydiclofenac undergoes oxidation and reduction .科学研究应用
Pharmacokinetics and Drug Metabolism
4’-Hydroxydiclofenac is used as a model compound to investigate the kinetics of metabolic reactions. It helps in understanding how drugs are metabolized in the body, particularly through the cytochrome P450 system, which is crucial for drug development and safety .
2. Cytochrome P450 2C9 (CYP2C9) Enzyme Activity This compound serves as a metabolite marker for studying the activity of CYP2C9, an enzyme responsible for the metabolism of various drugs. Research involving 4’-Hydroxydiclofenac can lead to insights into the inhibitory effects of other substances on CYP2C9 enzyme activity .
Genetic Polymorphisms
4’-Hydroxydiclofenac is used in research to understand the impact of genetic polymorphisms on drug metabolism. This can influence individual responses to medication and is important for personalized medicine .
Drug-Drug Interactions
Studies involving 4’-Hydroxydiclofenac can reveal potential drug-drug interactions mediated by the cytochrome P450 system. This is vital for predicting interactions between concurrent medications .
Electrochemical Analysis
The electrochemical properties of 4’-Hydroxydiclofenac are investigated to understand its behavior as a product of CYP2C9-dependent metabolism. This has implications for developing electroanalytical methods for drug testing .
Inhibitory Effect Evaluation
Research on 4’-Hydroxydiclofenac includes developing methods for quantifying it as a CYP2C9 metabolite, which is essential for evaluating the inhibitory effects of other compounds on this enzyme’s activity .
作用机制
Target of Action
4’-Hydroxydiclofenac is a metabolite of Diclofenac . Its primary target is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the production of prostaglandins, which contribute to inflammation and pain signaling .
Mode of Action
4’-Hydroxydiclofenac, like Diclofenac, inhibits the activity of COX-2 . This inhibition blocks the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The formation of 4’-Hydroxydiclofenac is primarily mediated by cytochrome P450 2C9 (CYP2C9) . Both Diclofenac and its oxidative metabolites undergo glucuronidation or sulfation followed by biliary excretion .
Pharmacokinetics
The major diclofenac metabolite, 4’-Hydroxydiclofenac, has very weak pharmacologic activity . The formation of 4’-Hydroxydiclofenac is primarily mediated by CYP2C9 . Both diclofenac and its oxidative metabolites undergo glucuronidation or sulfation followed by biliary excretion . The amount of 4’-Hydroxydiclofenac excreted in urine and bile accounts for 30% and 10-20%, respectively, of an oral dose of diclofenac .
Result of Action
The inhibition of COX-2 by 4’-Hydroxydiclofenac leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain signaling, demonstrating the compound’s anti-inflammatory properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Hydroxydiclofenac. For instance, the presence of diclofenac in aquatic environments can lead to the formation of 4’-Hydroxydiclofenac in organisms exposed to diclofenac . Furthermore, the compound’s action can
安全和危害
未来方向
The development and validation of an HPLC-UV method for the quantification of 4’-Hydroxydiclofenac using salicylic acid as an inhibitor in rat liver microsomes has been proposed . This method will be beneficial for future applications of the in vitro inhibitory effect of salicylic acid on the CYP2C9 enzyme activity in rat microsomes and the in vivo administration of salicylic acid in clinical trials .
属性
IUPAC Name |
2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVXVPRLBMWZLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214326 | |
| Record name | 4'-Hydroxydiclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64118-84-9 | |
| Record name | 4′-Hydroxydiclofenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64118-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Hydroxydiclofenac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064118849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Hydroxydiclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-HYDROXYDICLOFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJF5O599EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4'-Hydroxydiclofenac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013974 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal](/img/structure/B1664091.png)











